molecular formula C19H22O3 B2793608 6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one CAS No. 897822-80-9

6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Cat. No.: B2793608
CAS No.: 897822-80-9
M. Wt: 298.382
InChI Key: MOQCGYZMQBOMLS-UHFFFAOYSA-N
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Description

6'-Ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one (CAS 919744-57-3) is a high-value spirocyclic building block primarily utilized in the fields of organic synthesis and medicinal chemistry . Its unique molecular architecture, featuring a spiro junction at the cyclohexane-pyrano[3,2-g]chromen system, provides inherent three-dimensionality and structural complexity that is highly sought after in modern drug discovery for escaping flat, aromatic scaffolds . This compound is a significant intermediate in the development of novel pharmaceutical agents, particularly in the research of compounds with potential anti-inflammatory, antioxidant, and anticancer properties . The presence of the ethyl and hydroxyl groups enhances its reactivity, making it a versatile precursor for the synthesis of more complex, target-oriented molecules . Its structural features allow it to interact with various biological targets, contributing to its broad exploration in drug discovery and therapeutic applications . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-2-13-11-18(20)21-17-12-16-14(10-15(13)17)6-9-19(22-16)7-4-3-5-8-19/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQCGYZMQBOMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-ethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a chromene derivative with a cyclohexanone derivative in the presence of a strong acid catalyst can lead to the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6’-Ethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical versatility .

Scientific Research Applications

Medicinal Applications

Antiproliferative Activity
Recent studies have indicated that compounds related to 6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of chromene compounds have been shown to inhibit the growth of cancer cells by targeting topoisomerase enzymes, which are crucial for DNA replication and transcription processes .

Synthesis of Novel Heterocycles
This compound serves as a precursor in the synthesis of new heterocyclic compounds. The ability to modify its structure allows for the creation of derivatives that may enhance biological activity or provide different therapeutic effects. For example, reactions involving this compound can lead to the formation of various pyrazole and triazole derivatives that have been evaluated for their anticancer properties .

Case Studies

  • Synthesis and Biological Evaluation
    A study highlighted the synthesis of several chromene derivatives from this compound. These derivatives were tested for their antiproliferative effects on human cancer cell lines. The results demonstrated that certain modifications significantly increased cytotoxicity compared to the parent compound .
  • Antifungal Activity
    Another research focused on the antifungal properties of chromene derivatives synthesized from similar spiro compounds. The study confirmed that these derivatives exhibited promising antifungal activity against various strains, suggesting a potential application in treating fungal infections .

Data Table: Summary of Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Chromene DerivativesAntiproliferativeSignificant inhibition of cancer cell growth
Spiro CompoundsAntifungalEffective against multiple fungal strains
HeterocyclesAnticancerEnhanced activity with specific structural modifications

Mechanism of Action

The mechanism of action of 6’-ethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkyl Chain Length

6'-Butyl Analog
  • Structure: 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one (CAS: 898920-55-3) replaces the ethyl group with a longer butyl chain [21].
  • Properties: Increased molecular weight (326.4 g/mol vs. ~314 g/mol for ethyl variant) and lipophilicity (higher LogP). Potential for enhanced membrane permeability but reduced aqueous solubility. No direct biological activity data reported, but similar spiro compounds show AChE inhibition [7].
6'-Methyl and 10'-Hydroxy Derivatives
  • Structure: 10'-Hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one introduces a hydroxyl group [16].
  • Properties: Hydroxyl group enables hydrogen bonding, improving solubility (e.g., in polar solvents).

Aromatic and Bulky Substituents

4-tert-Butyl-6'-phenyl Derivative
  • Structure : Incorporates a tert-butyl group on the cyclohexane ring and a phenyl group at the 6' position (CAS: STK717594) [14].
  • tert-Butyl group increases steric hindrance, possibly reducing metabolic degradation. Molecular weight (402.53 g/mol) is significantly higher than the ethyl variant.

Functional Group Modifications

Oxime Derivatives
  • Structure: Compounds like 6'-butyl-3',4'-dihydro-8'H-spiro[...]-8'-one oxime (CAS: 1014409-66-5) introduce an oxime group (-NOH) [21].
  • Properties :
    • Oxime adds nucleophilic reactivity, enabling further chemical derivatization.
    • May alter electronic properties (e.g., NMR shifts at C=O groups) and bioavailability.
Acetic Acid Side Chain
  • Structure: 3-(6'-Methyl-8'-oxo-spiro[...]-7'-yl)propanoic acid (CAS: 859673-74-8) includes a carboxylic acid group [17].
  • Could facilitate interactions with charged residues in enzymatic active sites.

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Weight (g/mol) Key Substituents Notable Spectral Data (NMR, IR) References
6'-Ethyl variant ~314 C2H5 at 6' Expected δH: 1.2–1.5 ppm (ethyl CH3), δC: 14–22 ppm (ethyl carbons) [8, 16]
6'-Butyl analog 326.4 C4H9 at 6' δH: 0.9 ppm (terminal CH3), δC: 22–34 ppm (alkyl chain) [1, 18]
10'-Hydroxy-6'-methyl derivative ~330 -OH at 10', -CH3 at 6' IR: ~3400 cm⁻¹ (O-H stretch), δC: 55–60 ppm (C-O) [6, 16]
4-tert-Butyl-6'-phenyl derivative 402.53 -C(CH3)3, -C6H5 Aromatic δH: 7.2–7.8 ppm (phenyl protons) [12, 14]

Biological Activity

6'-Ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one, also known by its CAS number 919744-57-3, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22O4C_{19}H_{22}O_{4} with a molecular weight of 314.4 g/mol. The structure features a spirocyclic arrangement that is characteristic of many bioactive compounds.

PropertyValue
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
CAS Number919744-57-3

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, the related Centrapalus coumarins were tested against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A2780 (ovarian) cells. These studies reported moderate antiproliferative activity with IC50 values greater than 10 µM, indicating selective cytotoxicity towards specific cancer types .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activities that can protect cells from oxidative stress.

Case Studies and Research Findings

  • Study on Centrapalus Coumarins : In a study published in PMC, centrapalus coumarins were evaluated for their antiproliferative effects on multiple cancer cell lines. The findings suggested a promising avenue for further research into the therapeutic applications of related compounds .
  • Meroterpenoids from Vernonia brachycalyx : Research indicated that certain meroterpenoids exhibited cytotoxic effects on tumor cell lines A549 and HCT116, suggesting that compounds with similar structures could also possess significant antitumor properties .
  • Cytotoxicity Testing : Additional studies have documented the cytotoxic effects of various chromene derivatives against tumor cell lines such as SK-HEP-1 and HL-60, highlighting the potential for spirocyclic compounds in cancer therapy .

Q & A

Q. Advanced

  • Catalyst optimization : Tri(n-butyl)phosphine enhances nucleophilicity in domino reactions, achieving ~70% yields .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps .
  • Chromatographic purification : Gradient elution (e.g., ethyl acetate/hexane) separates diastereomers, improving purity .

What are the typical purity assessment methods for this compound post-synthesis?

Q. Basic

  • Melting point analysis : Sharp ranges (e.g., 175–177°C) indicate purity .
  • Elemental analysis (C, H, N) : Matches theoretical vs. experimental percentages (e.g., C: 61.23% vs. 61.20%) .
  • HPLC-PDA : Detects impurities at λ = 254 nm with <95% purity thresholds .

How does the spiro architecture influence the compound's physicochemical properties?

Advanced
The spiro junction reduces molecular symmetry, increasing crystallinity and melting points (e.g., 260–263°C in spiro-thienopyrimidines) . It also enhances metabolic stability compared to planar analogs, as seen in pharmacokinetic studies of spiro-pyrano[3,2-g]chromenes .

What computational tools validate the stereochemical configuration of such complex spiro systems?

Q. Advanced

  • Molecular docking (MOE software) : Predicts binding modes with biological targets (e.g., HEPG2-1 cancer cells) .
  • SHELXL : Refines X-ray data to assign absolute configuration, particularly for chiral spiro centers .
  • Molecular dynamics simulations : Assess conformational stability of the cyclohexane and pyrano-chromen moieties .

What are the common substituents on related spiro frameworks that affect bioactivity?

Basic
Electron-withdrawing groups (e.g., 4-nitrophenyl, 3-chlorophenyl) enhance anticancer activity by modulating electron density, while methoxy groups (e.g., 4-methoxyphenyl) improve solubility . Ethyl or methyl substituents at the spiro junction increase steric hindrance, affecting receptor binding .

How to design experiments to study the bioactivity (e.g., anticancer) of this compound?

Q. Advanced

  • In vitro assays : Evaluate IC₅₀ values against cancer cell lines (e.g., HEPG2-1) using MTT assays .
  • SAR studies : Synthesize analogs with varying substituents (e.g., halogen, alkyl) to correlate structure with cytotoxicity .
  • Apoptosis assays : Flow cytometry quantifies caspase-3 activation in treated cells .

What are the challenges in X-ray crystallographic analysis of such spiro compounds?

Q. Advanced

  • Disorder in crystal lattices : Common at the spiro junction; resolved via SHELXL occupancy refinement .
  • Twinned data : High-resolution synchrotron data (≤1.0 Å) improves model accuracy .
  • Thermal motion : Low-temperature (100 K) data collection minimizes atomic displacement errors .

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